molecular formula C19H16F4N2O2 B2710388 (2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile CAS No. 477888-58-7

(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile

Cat. No.: B2710388
CAS No.: 477888-58-7
M. Wt: 380.343
InChI Key: NMSKSWORVNRANO-FYWRMAATSA-N
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Description

(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile typically involves multiple steps, including the formation of the core structure and the introduction of functional groups. Common synthetic routes may include:

    Formation of the core structure: This can be achieved through a series of condensation reactions, often involving the use of aldehydes or ketones.

    Introduction of the fluoropropoxy group: This step may involve nucleophilic substitution reactions using appropriate fluorinated reagents.

    Introduction of the trifluoromethoxy group: This can be achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound may have potential as a pharmaceutical intermediate or active ingredient. Its functional groups suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enenitrile include other fluorinated and trifluoromethoxy-substituted organic molecules. Examples include:

    This compound analogs: Compounds with similar core structures but different substituents.

    Fluorinated aromatic compounds: Molecules with fluorine atoms attached to aromatic rings.

    Trifluoromethoxy-substituted compounds: Molecules with trifluoromethoxy groups attached to various functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F4N2O2/c20-10-1-11-26-17-6-2-14(3-7-17)15(12-24)13-25-16-4-8-18(9-5-16)27-19(21,22)23/h2-9,13,25H,1,10-11H2/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSKSWORVNRANO-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=CNC2=CC=C(C=C2)OC(F)(F)F)C#N)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C/NC2=CC=C(C=C2)OC(F)(F)F)/C#N)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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